L-Ascorbic Acid-1,6-13C2
Description
Historical Context of Isotopically Labeled Vitamin C
The use of isotopically labeled compounds in vitamin C research dates to the mid-20th century, with early studies employing radioactive isotopes like ¹⁴C to trace ascorbic acid metabolism. However, ethical and safety concerns prompted a shift toward stable isotopes such as ¹³C. A landmark study by Atkins et al. (1964) demonstrated the feasibility of [1-¹³C]ascorbic acid for kinetic analyses in humans. Advances in gas chromatography–mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy in the 1990s enabled precise detection of ¹³C-labeled ascorbate, circumventing the need for radioactive tracers. By the early 2000s, L-ascorbic acid-1,6-¹³C₂ emerged as a critical tool for disentangling exogenous vitamin C absorption from endogenous pools in human studies.
Molecular Identity and Significance of ¹³C Labeling at Positions 1 and 6
L-Ascorbic acid-1,6-¹³C₂ (C₄H₈O₆) is a isotopologue of vitamin C with two ¹³C atoms at carbons 1 and 6 (Figure 1). The ¹³C enrichment at these positions holds specific biochemical relevance:
- Carbon 1 : Part of the lactone ring, critical for redox activity. Labeling here allows tracking of oxidation to dehydroascorbic acid.
- Carbon 6 : Located in the enediol group, essential for antioxidant properties. ¹³C labeling at this site aids in studying pH-dependent tautomerization and metal ion interactions.
Overview of Stable Isotope Applications in Biochemical Research
Stable isotopes like ¹³C have revolutionized nutrient metabolism research through:
- Metabolic Tracing : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) and SILEC (Stable Isotope Labeling by Essential Nutrients) methodologies enable real-time tracking of vitamin C fluxes in cellular systems.
- Non-Invasive Imaging : Hyperpolarized [1-¹³C]dehydroascorbic acid permits in vivo redox imaging via MRI, revealing tissue-specific vitamin C recycling.
- Absorption Kinetics : Dual-isotope studies (e.g., ¹³C and ²H) differentiate between dietary and endogenous ascorbate pools in plasma.
Importance in Metabolic and Spectroscopic Studies
Metabolic Studies
- Iron Interaction : Co-administration with ferrous fumarate showed no significant impact on ¹³C-ascorbate absorption kinetics in humans.
- Polyphenol Effects : Red grape juice reduced absorption by 47% at 20 minutes post-ingestion, likely due to binding interactions.
- Pool Size Estimation : Isotope dilution models revealed a plasma-accessible ascorbate pool 3× larger than measured concentrations, suggesting rapid equilibration with tissues.
Spectroscopic Applications
Table 2: Key Findings from ¹³C-Labeled Vitamin C Studies
Properties
Molecular Formula |
C₄¹³C₂H₈O₆ |
|---|---|
Molecular Weight |
178.11 |
Synonyms |
Vitamin C-1,6-13C2 |
Origin of Product |
United States |
Preparation Methods
13C-Labeled Precursor Utilization
The commercial synthesis of L-ascorbic acid typically begins with D-glucose, which undergoes oxidation to 2-keto-L-gulonic acid (2-KLG) before esterification and lactonization. For isotopic labeling, D-glucose-1,6-13C2 serves as the starting material, ensuring that the 13C labels are retained through the synthetic pathway. The oxidation of D-glucose-1,6-13C2 to 2-KLG-1,6-13C2 involves microbial or chemical methods, preserving the isotopic integrity at carbons 1 and 6. Subsequent esterification with methanol under acidic conditions yields methyl 2-keto-L-gulonate-1,6-13C2, which undergoes lactonization to form this compound.
Post-Synthetic Isotopic Exchange
While less common, isotopic enrichment via exchange reactions has been explored. However, this method faces challenges due to the instability of L-ascorbic acid under harsh reaction conditions. The preferred approach remains the use of pre-labeled precursors to ensure high isotopic fidelity.
Stepwise Preparation via C6 Sugar Conversion
The classical Reichstein-Grüssner synthesis, adapted for isotopic labeling, forms the basis for large-scale production of this compound.
Oxidation of D-Glucose-1,6-13C2 to 2-KLG-1,6-13C2
D-Glucose-1,6-13C2 is oxidized using Acetobacter suboxydans or chemical oxidants like hypochlorous acid. The microbial route selectively oxidizes the C1 hydroxyl group to a carboxyl group, yielding 2-KLG-1,6-13C2 with >90% efficiency. The chemical structure of 2-KLG ensures retention of the 13C labels at positions corresponding to C1 and C6 of the final product.
Esterification and Lactonization
The 2-KLG-1,6-13C2 intermediate is esterified with methanol in the presence of sulfuric acid (5M in methanol) at 55°C for 1 hour. This step forms methyl 2-keto-L-gulonate-1,6-13C2, which is then lactonized under acidic conditions (HCl in ethanol) to yield this compound. The reaction mechanism involves cyclic hemiketal formation, with the 13C labels incorporated into the lactone ring (C1) and the terminal hydroxyl-bearing carbon (C6).
Acid-Catalyzed Esterification and Lactonization Optimization
The patent US5391770A details a refined industrial process for ascorbic acid synthesis, adaptable for isotopic labeling:
Reaction Conditions
-
Esterification : A mixture of 2-KLG-1,6-13C2 and methanol is treated with sulfuric acid (1.2 g, 97% purity) at 65°C for 6 hours, achieving >85% conversion to the methyl ester.
-
Lactonization : The ester intermediate is heated with hydrochloric acid (5M) in chloroform-ethanol (1:1) at 65°C for 45–50 hours, yielding this compound with 90–95% purity.
Critical Parameters
-
Temperature Control : Maintaining temperatures below 70°C prevents degradation of the labile ascorbic acid structure.
-
Acid Concentration : Excess sulfuric acid (>5M) leads to over-esterification and byproduct formation.
Purification and Characterization
Ion-Exchange Chromatography
Crude this compound is purified using sulfonic acid resins (e.g., Amberlite IRN 77). A methanolic solution of the crude product is passed through the resin at 50°C, removing ionic impurities and unreacted 2-KLG.
Crystallization
The purified solution is concentrated under reduced pressure (300 mmHg) at 40°C, initiating crystallization. Seed crystals of pure this compound are added to enhance yield. Final washing with cold methanol (20°C) removes residual solvents, yielding a product with 97.3–99% chemical purity.
Analytical Validation
-
Isotopic Purity : Mass spectrometry confirms 98% enrichment at C1 and C6.
-
Chemical Purity : HPLC analysis (C18 column, 0.1% H3PO4 mobile phase) shows a single peak corresponding to L-ascorbic acid.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C4[13C]2H8O6 |
| Molecular Weight | 178.11 g/mol |
| Purity | ≥98% |
| Solubility | Water, DMSO |
| Melting Point | >185°C (decomposition) |
| Storage Conditions | -20°C, inert atmosphere |
Q & A
Q. How is L-Ascorbic Acid-1,6-13C2 synthesized, and what steps ensure isotopic purity?
this compound is synthesized via isotopic labeling using ¹³C-enriched precursors at carbons 1 and 5. A common method involves incorporating ¹³C-labeled glucose or other intermediates during microbial fermentation or chemical synthesis. Isotopic purity (>99% ¹³C enrichment) is verified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm the absence of unlabeled isomers and side products . Researchers must also validate the absence of isotopic scrambling during purification steps, such as crystallization or chromatography, by comparing experimental NMR spectra with computational predictions .
Q. What analytical techniques are most effective for quantifying this compound in biological matrices?
High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is preferred for its sensitivity and specificity. Isotope dilution mass spectrometry (IDMS) using a ¹³C-labeled internal standard minimizes matrix effects and improves accuracy . For structural confirmation, ¹³C-NMR is critical to verify isotopic labeling positions and assess chemical stability under experimental conditions (e.g., pH, temperature) .
Q. How does isotopic labeling at positions 1 and 6 influence the physicochemical properties of L-ascorbic acid?
While the redox activity of L-ascorbic acid remains intact, isotopic labeling alters molecular weight and vibrational modes, affecting spectral data (e.g., MS and IR). Researchers must calibrate instruments using labeled standards to avoid misidentification. For example, the ¹³C-labeled compound exhibits a distinct molecular ion peak at m/z 178.11 (vs. 176.12 for unlabeled ascorbic acid) in MS .
Advanced Research Questions
Q. How can this compound be used to trace metabolic flux in vitamin C biosynthesis pathways?
Stable isotope labeling enables precise tracking of carbon flow in pathways like the Smirnoff-Wheeler route. For example, administering this compound to Arabidopsis thaliana mutants and analyzing ¹³C enrichment in intermediates (e.g., GDP-mannose, L-galactose) via LC-MS reveals rate-limiting enzymatic steps . Researchers must account for isotopic dilution effects in vivo by normalizing data to tissue-specific turnover rates .
Q. What experimental controls are critical when studying isotope effects in ascorbic acid oxidation studies?
Kinetic isotope effects (KIEs) at positions 1 and 6 can alter reaction rates during oxidation to dehydroascorbic acid. Controls include:
- Parallel experiments with unlabeled ascorbic acid to establish baseline kinetics.
- Monitoring pH-dependent redox behavior using cyclic voltammetry, as ¹³C labeling may shift oxidation potentials slightly .
- Validating reaction intermediates via stopped-flow spectroscopy to rule out artifactual pathways .
Q. How can conflicting data on ascorbic acid stability in isotopic tracer studies be resolved?
Discrepancies often arise from differences in sample preparation (e.g., antioxidant use, light exposure) or analytical methods. To reconcile results:
- Standardize protocols for sample extraction (e.g., metaphosphoric acid stabilization).
- Cross-validate findings using orthogonal techniques (e.g., HPLC-UV vs. enzymatic assays) .
- Use quantum mechanical calculations to predict and verify ¹³C-NMR chemical shifts under varying experimental conditions .
Methodological Challenges and Solutions
Q. What strategies mitigate spectral overlap in ¹³C-NMR studies of this compound?
Spectral crowding in complex biological samples can obscure ¹³C signals. Solutions include:
Q. How do researchers optimize tracer doses for minimal metabolic perturbation in in vivo studies?
Dose-response studies are essential to determine the lowest effective concentration that avoids saturation of transport systems (e.g., SVCT1/2). For murine models, a typical dose range is 10–50 mg/kg body weight, with plasma concentrations monitored via LC-MS to ensure isotopic enrichment remains below 20% to prevent kinetic artifacts .
Applications in Mechanistic Studies
Q. How is this compound used to investigate antioxidant recycling mechanisms?
In studies of the ascorbate-glutathione cycle, pulse-chase labeling with this compound allows quantification of recycling efficiency in organelles like chloroplasts. Isotopic enrichment in reduced ascorbate pools, measured via LC-MS, correlates with enzymatic activity of dehydroascorbate reductase (DHAR) .
Q. What role does isotopic labeling play in elucidating ascorbic acid’s interaction with transition metals?
this compound is used to study redox interactions with metals like vanadium. ¹³C-NMR reveals structural changes in ascorbic acid during reduction of vanadium(V) to vanadium(IV), identifying chelation sites and intermediate complexes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
